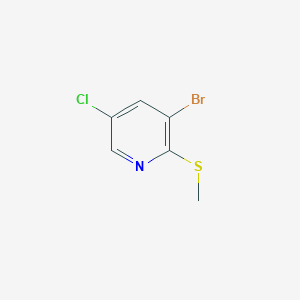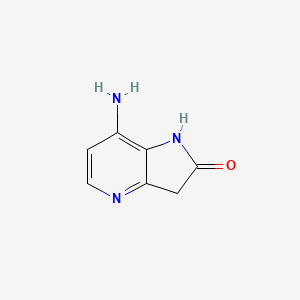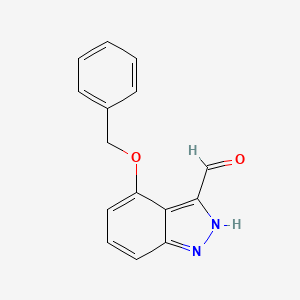
2-(二甲氨基)-3-(1H-吡唑-1-基)丙酸盐酸盐
描述
Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CCN1N=CC=C1.[H]Cl . This indicates that the compound contains a carboxylic acid group (O=C(O)), a dimethylamino group (CCN), and a pyrazol-1-yl group (N1N=CC=C1), along with a hydrochloride group ([H]Cl).Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from my web search.科学研究应用
合成和化学库
一个研究途径涉及通过烷基化和环合反应生成结构多样的库,利用与指定化学物质相关的化合物作为起始材料。例如,具有结构相似性的曼尼希碱化合物衍生物已被用于合成多种化合物,包括二硫代氨基甲酸盐、硫醚和各种唑衍生物,通过 N-烷基化和 C-烷基化反应。这些合成途径促进了对新化学空间的探索和具有潜在生物和催化应用的化合物的开发 (Roman, 2013).
电化学检测和 DNA 相互作用
另一个应用领域是 DNA 相互作用的电化学检测。含有芳香和杂芳丙酮结构的曼尼希碱衍生物已被研究其与双链 DNA 的相互作用。这项研究对于开发新的诊断工具和治疗剂至关重要,突出了该化合物在 DNA 靶向材料设计中的作用 (Istanbullu 等人,2017 年).
药物设计和分子相互作用
该化合物的衍生物也已被合成用于药物设计中的潜在应用,展示了化学骨架在生成生物活性分子方面的多功能性。这包括在各种条件下合成吡唑、异恶唑和嘧啶衍生物,例如超声辐射,证明了该化合物在药学化学中生成具有潜在抗菌和抗癌活性的药理相关结构的效用 (Huang 等人,2014 年).
安全和危害
属性
IUPAC Name |
2-(dimethylamino)-3-pyrazol-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10(2)7(8(12)13)6-11-5-3-4-9-11;/h3-5,7H,6H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEVAASEHAEXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN1C=CC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)


![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)








